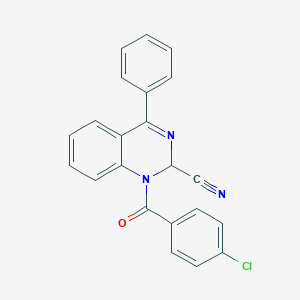
Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester, also known as methyl parathion, is a widely used organophosphorus insecticide. It is a colorless to brown liquid with a strong odor. Methyl parathion is used to control a variety of pests in agriculture, forestry, and public health.
Wirkmechanismus
Methyl parathion inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from hydrolyzing acetylcholine, which leads to the accumulation of acetylcholine in the synapse. The excess acetylcholine overstimulates the nervous system, causing convulsions and ultimately leading to death.
Biochemical and Physiological Effects:
Methyl parathion is highly toxic to humans and animals. It can cause a range of biochemical and physiological effects, including respiratory distress, muscle weakness, and convulsions. Methyl parathion is also known to cause damage to the liver, kidneys, and nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl parathion is a widely used insecticide that has been extensively studied for its insecticidal properties. It is effective against a wide range of pests and is relatively easy to synthesize. However, its high toxicity to humans and animals makes it difficult to use in laboratory experiments.
List of
Zukünftige Richtungen
1. Development of safer and more effective insecticides to replace Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion.
2. Investigation of the mechanism of resistance to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion in insects.
3. Study of the environmental impact of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion and its breakdown products.
4. Investigation of the potential health effects of low-level exposure to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion.
5. Development of new methods for the synthesis of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion with improved yields and purity.
6. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the nervous system in insects.
7. Study of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a therapeutic agent for the treatment of neurological disorders in humans.
8. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the mechanisms of pesticide resistance in insects.
9. Development of new analytical methods for the detection and quantification of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion in environmental samples.
10. Investigation of the potential use of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion as a tool for studying the ecological effects of pesticides on non-target organisms.
Synthesemethoden
Methyl parathion is synthesized by reacting parathion with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion. The synthesis of Phosphonothioic acid, ethyl-, O-ethyl O-(3-methyl-4-nitrophenyl) ester parathion is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
Methyl parathion has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, mites, and beetles. Methyl parathion works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes overstimulation of the nervous system and ultimately results in the death of the insect.
Eigenschaften
CAS-Nummer |
18313-91-2 |
|---|---|
Molekularformel |
C11H16NO4PS |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
ethoxy-ethyl-(2-methyl-3-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS/c1-4-15-17(18,5-2)16-11-8-6-7-10(9(11)3)12(13)14/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
QUJSLFBJDWGGJL-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)OC1=CC=CC(=C1C)[N+](=O)[O-] |
Kanonische SMILES |
CCOP(=S)(CC)OC1=CC=CC(=C1C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acenaphtho[1,2-g]pteridin-11-ol](/img/structure/B231788.png)
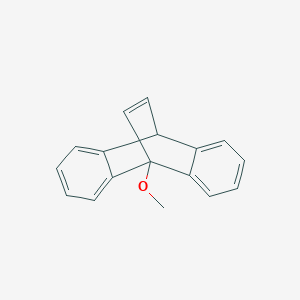
![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)
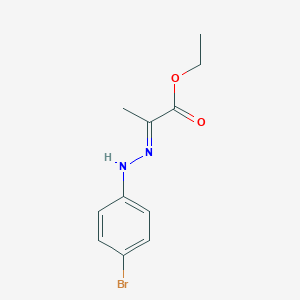
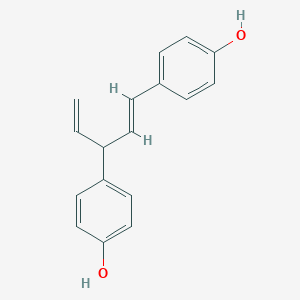
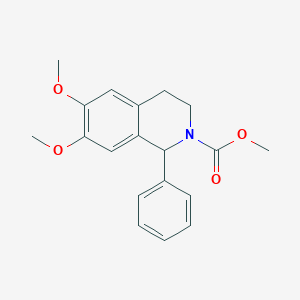

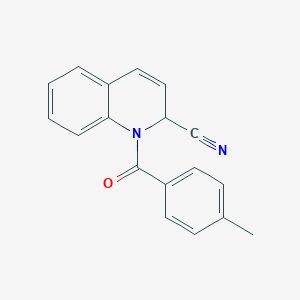



![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)
